4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl

Vue d'ensemble

Description

“4-(6-Hydroxyhexyloxy)benzoic Acid” is a chemical compound with the molecular formula C13H18O4 . It’s a solid substance at 20°C .

Synthesis Analysis

There’s a patent that discloses a method for continuously preparing 4-(6-hydroxyhexyloxy) phenol in a microreactor .Molecular Structure Analysis

The molecular weight of “4-(6-Hydroxyhexyloxy)benzoic Acid” is 238.28 Da .Physical and Chemical Properties Analysis

The melting point of “4-(6-Hydroxyhexyloxy)benzoic Acid” is 139-140°C, and its boiling point is predicted to be 418.3±25.0 °C . The density is 1.156 g/cm³ .Applications De Recherche Scientifique

NMR Techniques in Structural Elucidation : NMR techniques have been applied to isomeric phenolic biphenyls, similar to 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl, for structural confirmation and complete assignment of NMR spectra (Huber & Parker, 1990).

Biochemical Pharmacology : Research into biphenyl derivatives has included examining their metabolism in liver microsomes, suggesting relevance in understanding drug metabolism and toxicology (Fry, 1981).

Fluorescence Studies for Biological Material Analysis : The fluorescence properties of hydroxy- and amino-biphenyls, including derivatives like 4-methoxybiphenyl, have been studied for potential use in determining these compounds in biological materials (Bridges, Creaven & Williams, 1965).

Redox Properties in Chemical Synthesis : A diphosphene compound with a redox-active sterically protecting group, including a biphenyl unit, has been synthesized, highlighting applications in redox chemistry (Tsuji, Sasaki & Yoshifuji, 1999).

Liquid Crystalline Properties in Materials Science : Synthesis and characterization of compounds involving Schiff base-ester linkage with a biphenyl unit demonstrate applications in developing novel liquid crystalline materials (Thaker et al., 2012).

Molecular Ordering in Material Physics : Computer simulation studies of molecular ordering of a bipolar nematogen closely related to this compound at the nematic-isotropic transition temperature offer insights into the behavior of liquid crystals (Praveen & Ojha, 2010).

Orientations Futures

Propriétés

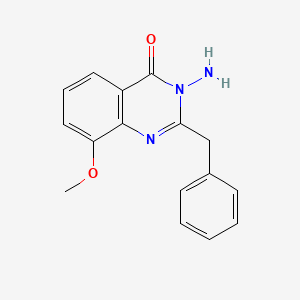

IUPAC Name |

6-[4-(4-methoxyphenyl)phenoxy]hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-21-18-10-6-16(7-11-18)17-8-12-19(13-9-17)22-15-5-3-2-4-14-20/h6-13,20H,2-5,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAPEPIBAAMUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659920 | |

| Record name | 6-[(4'-Methoxy[1,1'-biphenyl]-4-yl)oxy]hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106869-53-8 | |

| Record name | 6-[(4'-Methoxy[1,1'-biphenyl]-4-yl)oxy]hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Ethyl(hexyl)amino]phenol](/img/structure/B566421.png)